N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1251619-79-0
VCID: VC6607989
InChI: InChI=1S/C21H21FN4OS/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
SMILES: CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C)C(=O)N4CCSCC4
Molecular Formula: C21H21FN4OS
Molecular Weight: 396.48

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

CAS No.: 1251619-79-0

Cat. No.: VC6607989

Molecular Formula: C21H21FN4OS

Molecular Weight: 396.48

* For research use only. Not for human or veterinary use.

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine - 1251619-79-0

Specification

CAS No. 1251619-79-0
Molecular Formula C21H21FN4OS
Molecular Weight 396.48
IUPAC Name [4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C21H21FN4OS/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
Standard InChI Key QLYHGRNFSJXVFG-UHFFFAOYSA-N
SMILES CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C)C(=O)N4CCSCC4

Introduction

The compound N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic molecule that has garnered interest in various fields of research, including medicinal chemistry and organic synthesis. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthetic Routes

The synthesis of such compounds typically involves multi-step organic reactions. The process may begin with the preparation of the naphthyridine core, followed by the introduction of the thiomorpholine carbonyl group, and finally, the attachment of the fluoro-methylphenyl group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Synthetic Steps:

  • Preparation of Naphthyridine Core: This involves forming the bicyclic ring system, often through condensation reactions.

  • Introduction of Thiomorpholine Carbonyl Group: This step may involve acylation reactions using thiomorpholine-4-carbonyl chloride.

  • Attachment of Fluoro-Methylphenyl Group: This could be achieved through nucleophilic substitution or coupling reactions.

Potential Biological Activities

Compounds with similar structures have shown potential in various biological activities:

  • Antimicrobial Activity: The thiomorpholine group may contribute to interactions with bacterial or fungal enzymes.

  • Antiviral Activity: The naphthyridine core and fluoro-methylphenyl moiety could interact with viral proteins or enzymes.

  • Anticancer Activity: The compound might inhibit specific signaling pathways associated with cell growth and survival.

Research Findings and Applications

While specific research findings on this exact compound are not available, compounds with similar structures have been studied extensively for their biological activities. For instance, naphthyridine derivatives have been explored as inhibitors of various enzymes and as potential therapeutic agents for diseases such as cancer and infectious diseases.

Biological ActivityPotential Mechanism
AntimicrobialInhibition of bacterial enzymes.
AntiviralInteraction with viral proteins.
AnticancerInhibition of cell growth signaling pathways.

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